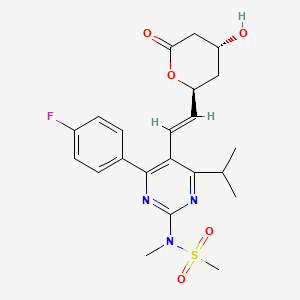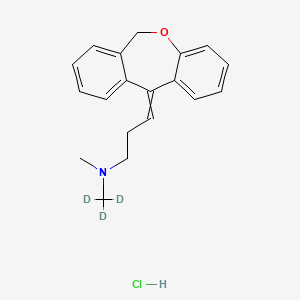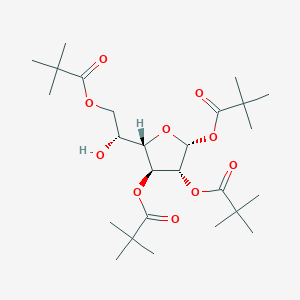
Rosuvastatine Lactone
Vue d'ensemble
Description
Rosuvastatin lactone is a synthetic, small-molecule drug used to treat hypercholesterolemia (high cholesterol levels in the blood) and other lipid disorders. It is a member of the statin class of drugs, which are used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. Rosuvastatin lactone has been approved for use in the United States since 2003 and is available in both tablet and capsule forms.
Applications De Recherche Scientifique
Gestion des Maladies Cardiovasculaires
La Rosuvastatine Lactone est principalement reconnue pour son rôle dans la gestion des maladies cardiovasculaires. Elle agit en inhibant l'enzyme HMG-CoA réductase, qui joue un rôle crucial dans la synthèse du cholestérol. Cette inhibition entraîne une augmentation du nombre de récepteurs des lipoprotéines de basse densité (LDL) à la surface des cellules, ce qui abaisse les taux de cholestérol LDL dans le sang. Ce mécanisme est essentiel pour prévenir l'athérosclérose et les affections cardiovasculaires associées {svg_1}.
Effets Anti-inflammatoires et Immunomodulateurs
La forme lactone de la Rosuvastatine a été étudiée pour ses propriétés anti-inflammatoires et immunomodulatrices. Ces effets sont bénéfiques dans diverses maladies inflammatoires et peuvent s'étendre au traitement de maladies comme la maladie d'Alzheimer. La capacité de la forme lactone à diffuser passivement dans les cellules en raison de sa lipophilie lui permet d'exercer ces effets pléiotropes {svg_2}.
Potentiel Anticancéreux
Des recherches ont indiqué que la this compound pourrait avoir des propriétés anticancéreuses. La forme lactone peut moduler les activités du protéasome, ce qui est important car les protéasomes jouent un rôle dans la dégradation des protéines qui régulent le cycle cellulaire. Cette modulation pourrait potentiellement inhiber la prolifération des cellules cancéreuses {svg_3}.
Myopathie Induite par les Statines
La lipophilie de la this compound est corrélée à l'apparition de la myopathie induite par les statines. Cette affection est associée à l'inhibition du complexe III mitochondrial. Comprendre le rôle de la forme lactone dans cet effet indésirable peut aider à développer des stratégies pour atténuer le risque de myopathie chez les patients recevant un traitement par statines {svg_4}.
Prévention de la COVID-19
Des preuves émergentes suggèrent que les statines, y compris la this compound, pourraient jouer un rôle dans la prévention de l'infection par la COVID-19. Les effets anti-inflammatoires et immunomodulateurs des statines pourraient potentiellement réduire la gravité de l'infection ou la prévenir complètement {svg_5}.
Études Cinétiques et Stabilité du Médicament
Des études cinétiques de la this compound ont fourni des informations sur la stabilité du médicament dans diverses conditions. Ces études sont cruciales pour comprendre les processus de dégradation du calcium de Rosuvastatine en sa forme lactone dans différentes conditions de solvant. Ces connaissances sont essentielles au développement de formulations pharmaceutiques stables et à la garantie de l'efficacité du médicament {svg_6}.
Mécanisme D'action
Target of Action
Rosuvastatin Lactone primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin Lactone effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the enzyme, preventing it from interacting with its natural substrate, HMG-CoA . This inhibition disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . The reduction in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating LDL catabolism .
Biochemical Pathways
The primary biochemical pathway affected by Rosuvastatin Lactone is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the drug disrupts the production of mevalonic acid, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the levels of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), all of which play significant roles in lipid metabolism and transport .
Pharmacokinetics
Rosuvastatin Lactone exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The molecular and cellular effects of Rosuvastatin Lactone’s action primarily involve the reduction of cholesterol levels . By inhibiting HMG-CoA Reductase, the drug reduces the endogenous production of cholesterol, leading to a decrease in the levels of cholesterol, LDL, and VLDL . This results in a lower risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rosuvastatin Lactone. For instance, genetic variation, such as polymorphisms in the SLCO1B1 gene, can impact the pharmacokinetics of the drug, leading to variability in systemic exposure . Additionally, drug-drug interactions, renal or liver dysfunction can also affect the drug’s action
Analyse Biochimique
Biochemical Properties
Rosuvastatin Lactone plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with 3-hydroxy-3-methylglutaryl-coenzyme A reductase, where Rosuvastatin Lactone acts as an inhibitor, reducing cholesterol synthesis. Additionally, it binds to plasma proteins, which affects its distribution and bioavailability in the body .
Cellular Effects
Rosuvastatin Lactone influences various types of cells and cellular processes. In hepatocytes, it reduces the synthesis of cholesterol, leading to a decrease in low-density lipoprotein cholesterol levels. This compound also affects cell signaling pathways, particularly those involved in lipid metabolism and inflammation. Rosuvastatin Lactone can modulate gene expression related to cholesterol biosynthesis and uptake, impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rosuvastatin Lactone involves its binding to 3-hydroxy-3-methylglutaryl-coenzyme A reductase, inhibiting the enzyme’s activity. This inhibition reduces the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis. Rosuvastatin Lactone also affects the expression of genes involved in cholesterol metabolism, further reducing cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rosuvastatin Lactone change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that Rosuvastatin Lactone maintains its inhibitory effects on cholesterol synthesis over extended periods. Its stability and efficacy can be influenced by factors such as temperature and pH .
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-VEUZHWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034473 | |
| Record name | Rosuvastatin-5S-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503610-43-3 | |
| Record name | Rosuvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosuvastatin-5S-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rosuvastatin Lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSUVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)


![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

